molecular formula C11H16ClNO B1381672 2-Benzyl-3-pyrrolidinol hydrochloride CAS No. 1888786-76-2

2-Benzyl-3-pyrrolidinol hydrochloride

Cat. No.: B1381672
CAS No.: 1888786-76-2
M. Wt: 213.7 g/mol
InChI Key: FLKUTOOVBOQFLS-UHFFFAOYSA-N
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Description

2-Benzyl-3-pyrrolidinol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-Benzyl-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzyl-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating stereoselective reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

2-Benzyl-3-pyrrolidinol hydrochloride can be compared with other pyrrolidine derivatives, such as:

Biological Activity

2-Benzyl-3-pyrrolidinol hydrochloride, also known as (R)-(+)-1-benzyl-3-pyrrolidinol hydrochloride, is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO·HCl
  • CAS Number : 1888786-76-2
  • Structure : The compound features a pyrrolidine ring with a benzyl substitution at the nitrogen atom and a hydroxyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's chiral nature allows it to fit into active sites, modulating enzymatic activities and influencing various biological pathways.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurotransmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : Demonstrated potential in reducing oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

In Vitro Studies

In vitro studies have highlighted the biological effects of this compound:

  • Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its potential as an antioxidant agent .

In Vivo Studies

Animal model studies have provided insights into its therapeutic potential:

  • Neuroprotection : In a mouse model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss .

Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantReduces oxidative stress in neuronal cells
NeuroprotectiveProtects against neuronal damage in models
Anti-inflammatoryReduces markers of inflammation

Properties

IUPAC Name

2-benzylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKUTOOVBOQFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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